molecular formula C13H15BF4O3 B12565590 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane CAS No. 184845-92-9

2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane

Cat. No.: B12565590
CAS No.: 184845-92-9
M. Wt: 306.06 g/mol
InChI Key: CXSGOURTBHVGAL-UHFFFAOYSA-N
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Description

2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane is an organoboron compound that features a trifluoromethoxy group and a fluorine atom on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The trifluoromethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which can be further utilized in various chemical syntheses.

Scientific Research Applications

2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. It can also participate in various catalytic processes, facilitating chemical transformations through its boron center .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane is unique due to the presence of both a trifluoromethoxy group and a fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar boronic acids and esters .

Properties

CAS No.

184845-92-9

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

2-[3-fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane

InChI

InChI=1S/C13H15BF4O3/c1-2-3-9-7-19-14(20-8-9)10-4-5-12(11(15)6-10)21-13(16,17)18/h4-6,9H,2-3,7-8H2,1H3

InChI Key

CXSGOURTBHVGAL-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)CCC)C2=CC(=C(C=C2)OC(F)(F)F)F

Origin of Product

United States

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